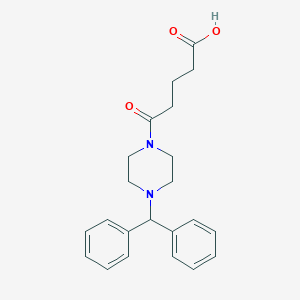

5-(4-Benzhydrylpiperazin-1-yl)-5-oxopentanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(4-Benzhydrylpiperazin-1-yl)-5-oxopentanoic acid is a chemical compound with the molecular formula C22H28N2O2 . It is structurally similar to 1-benzhydryl-4-(2- , which is known to have biological activities .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzhydryl group attached to a piperazine ring, which is further connected to a pentanoic acid group . The compound has a molecular weight of 310.4 g/mol .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 310.4 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 5 . The compound also has a topological polar surface area of 43.8 Ų .科学的研究の応用

Anticancer Potential

A study synthesized N-benzhydrylpiperazine clubbed with 1,3,4-oxadiazoles, demonstrating significant anticancer activity against HeLa cancer cells. Compound 4d, in particular, exhibited potent inhibition of cell proliferation through inducing apoptosis via the oxidative stress-mediated mitochondrial pathway (Khanam et al., 2018).

Synthetic Applications

Research into the synthesis of isotopomers of 5-aminolevulinic acid, a precursor in the biosynthesis of biologically active porphyrins, described a simple scheme to prepare any isotopomer of 5-aminolevulinic acid with high yield. This approach underscores the compound's role in the synthesis of critical biological molecules (Shrestha‐Dawadi & Lugtenburg, 2003).

Chemical Synthesis and Structural Studies

Another study focused on the synthesis of saturated heterocycles by reacting 4-oxopentanoic acid with (bi)cyclic amino alcohols, leading to the formation of compounds with potential for further pharmacological exploration (Kivelä et al., 2003).

Serotonin 5-HT(1A) Antagonists

Benzodioxanylpiperazine derivatives, including those with a 4-aryl amide substituent, were evaluated for their 5-HT(1A) affinity and antagonist activity. Compound Lecozotan, from this series, showed high affinity and potent antagonist activity, indicating its potential for clinical applications (Childers et al., 2005).

Stereoselective Synthesis

Research on the stereoselective synthesis of (Z)-1-Benzhydryl-4-cinnamylpiperazines via the Wittig Reaction provided insights into the structural manipulation of benzhydrylpiperazine derivatives for potential therapeutic use (Shivprakash & Reddy, 2014).

将来の方向性

The future directions for research on 5-(4-Benzhydrylpiperazin-1-yl)-5-oxopentanoic acid could include further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, studies could explore its potential biological activities, safety and hazards, and possible applications in various fields .

作用機序

- Role : hCAs catalyze the reversible hydration of carbon dioxide to bicarbonate and proton ions. They play essential roles in various physiological processes, including pH regulation, ion transport, and enzymatic reactions .

- The inhibition selectivity against hCA II and hCA VII arises from conformational flexibility in the linker and tail length, affecting the number of favorable enzyme/inhibitor interactions .

- Downstream Effects : Disruption of these pathways can influence pH regulation, ion transport, and other cellular processes .

- Impact on Bioavailability : The compound’s pharmacokinetics affect its bioavailability and efficacy .

- Cellular Effects : Altered pH can affect enzyme activity, ion channels, and other cellular processes .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

特性

IUPAC Name |

5-(4-benzhydrylpiperazin-1-yl)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c25-20(12-7-13-21(26)27)23-14-16-24(17-15-23)22(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,22H,7,12-17H2,(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOBXVCYTLTYJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5Z)-5-[(2-bromo-5-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B448276.png)

![5-Oxo-5-{[3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}pentanoic acid](/img/structure/B448278.png)

![2-(1,3-Benzoxazol-2-yl)-3-(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylamino)acrylaldehyde](/img/structure/B448281.png)

![Methyl 4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B448284.png)

![2-(5-Methyl-2-thienyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B448287.png)

![5-[(3-hydroxyanilino)methylene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B448291.png)

![(3-Chloro-6-methyl-1-benzothiophen-2-yl)[4-(4-fluorophenyl)piperazino]methanone](/img/structure/B448294.png)